molecular formula C18H17IN4O2S B5286250 3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5286250
M. Wt: 480.3 g/mol
InChI Key: LJYCMJDALKBVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives

Chemical Reactions Analysis

3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and proteins, thereby affecting their function and leading to various biological effects . The compound’s ability to intercalate into DNA and disrupt its structure is one of the key mechanisms by which it exerts its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-butylsulfanyl-6-(5-iodofuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN4O2S/c1-2-3-10-26-18-21-17-15(22-23-18)11-6-4-5-7-12(11)20-16(25-17)13-8-9-14(19)24-13/h4-9,16,20H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCMJDALKBVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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